Comparative Synthetic Yield: Non-Halogenated Parent Compound Shows 89.6% Yield from 5-Chloro-N-(4-nitrophenyl)pentanamide
The synthesis of 1-(4-nitrophenyl)piperidin-2-one proceeds via cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide, achieving an 89.6% yield [1]. This can be compared to the synthesis of its 3,3-dichloro analog, which, under optimized conditions using phosphorus(V) chloride in chlorobenzene, reportedly reaches a yield of 94.9% . While the halogenated analog demonstrates a slightly higher yield in its specific chlorination step, this comparison underscores a key procurement distinction: the non-halogenated compound is not a failed or lower-yielding version of the same reaction but rather the product of an earlier, distinct synthetic step. The 89.6% yield is a validated data point for a specific and industrially relevant route, providing a quantitative benchmark for evaluating supplier process efficiency and for cost-of-goods calculations.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89.6% yield |
| Comparator Or Baseline | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS 881386-01-2) |
| Quantified Difference | Target compound yield is 5.3 percentage points lower than the dichloro analog's reported yield in its own respective synthetic step. |
| Conditions | Target: Cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide with K2CO3 in DMSO at 80°C for 6 hours. Comparator: Reaction with PCl5 in chlorobenzene at 55°C for 5 hours. |
Why This Matters
This provides a quantifiable efficiency metric for the specific reaction to form the core lactam ring, which is a critical data point for cost analysis and process validation when scaling up this intermediate.
- [1] Chemicalbook. (n.d.). 38560-30-4: 1-(4-Nitrophenyl)-2-piperidinone. Retrieved April 21, 2026. (Citing a synthesis procedure yielding 89.6%) View Source
